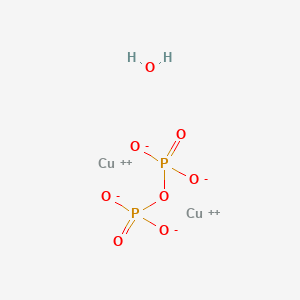

Cupric pyrophosphate monohydrate

Beschreibung

Eigenschaften

IUPAC Name |

dicopper;phosphonato phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.H4O7P2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;(H2,1,2,3)(H2,4,5,6);1H2/q2*+2;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZSJEBZWADSIY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2H2O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304671-71-4, 16570-28-8 | |

| Record name | Cupric pyrophosphate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304671714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicopper pyrophosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC PYROPHOSPHATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670VVK7CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparative Techniques for Cupric Pyrophosphate Monohydrate

Precipitation and Co-precipitation Routes

Precipitation from aqueous solutions is a common and straightforward method for the production of cupric pyrophosphate monohydrate. This technique relies on the reaction of soluble copper salts with a pyrophosphate source, leading to the formation of the insoluble desired product.

Controlled pH Synthesis from Copper Nitrate (B79036) and Sodium Pyrophosphate

A notable precipitation method involves the reaction of copper nitrate and sodium pyrophosphate under carefully controlled pH conditions. This process is designed to yield a high-purity product with a low content of insoluble double salts, which is particularly advantageous for applications such as electroplating. google.com

The synthesis is typically carried out by adding a sodium pyrophosphate solution and a copper nitrate solution to a reactor containing water, heated to a temperature range of 70-90°C. google.com The pH of the reaction mixture is a critical parameter and is maintained between 3.5 and 4.0 during the initial reaction phase. As the reaction nears completion and precipitation slows, the pH is adjusted to a range of 4.5 to 5.5. google.com The reaction time is generally controlled within 1 to 2 hours. google.com Following the reaction, the cupric pyrophosphate precipitate is separated from the solution by centrifugation, washed with water, and subsequently dried under reduced pressure. google.com

| Parameter | Value |

| Reactants | Copper Nitrate (Cu(NO₃)₂), Sodium Pyrophosphate (Na₄P₂O₇) |

| Initial pH | 3.5 - 4.0 google.com |

| Final pH | 4.5 - 5.5 google.com |

| Temperature | 70 - 90 °C google.com |

| Reaction Time | 1 - 2 hours google.com |

| Post-treatment | Centrifugation, water wash, drying under reduced pressure google.com |

Reaction of Copper(II) Sulfate (B86663) with Anhydrous Sodium Pyrophosphate

Another widely used precipitation route employs copper(II) sulfate and anhydrous sodium pyrophosphate. In this method, solutions of the two reactants are prepared separately and purified. The copper sulfate solution is then introduced into a reactor, and the sodium pyrophosphate solution is added dropwise while stirring to initiate the metathesis reaction, forming cupric pyrophosphate. chemicalbook.com

The pH is controlled to be between 5.0 and 5.5. chemicalbook.comrsc.org After the precipitation is complete, the product is isolated through filtration, followed by thorough washing with water, centrifugal separation, and drying to obtain the final cupric pyrophosphate product. chemicalbook.com This method is valued for its simplicity and the stability of the resulting plating solutions when the product is used in electroplating applications. chemicalbook.com

| Parameter | Value |

| Reactants | Copper(II) Sulfate (CuSO₄), Anhydrous Sodium Pyrophosphate (Na₄P₂O₇) |

| pH | 5.0 - 5.5 chemicalbook.comrsc.org |

| Post-treatment | Filtration, water wash, centrifugal separation, drying chemicalbook.com |

Precipitation from Metal Carbonate Precursors

While less common for the direct synthesis of this compound, the use of a copper carbonate precursor in reaction with a phosphorus source represents a viable pathway for producing copper phosphates. For instance, copper orthophosphate has been synthesized by reacting copper carbonate with orthophosphoric acid. Although this specific reaction does not yield cupric pyrophosphate, the underlying principle of using a carbonate precursor can be adapted. A potential route for cupric pyrophosphate could involve the reaction of basic copper carbonate with pyrophosphoric acid. This reaction would proceed with the evolution of carbon dioxide gas as the carbonate reacts with the acid to form the desired copper pyrophosphate salt.

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal synthesis are advanced methods for producing crystalline materials from aqueous or non-aqueous solutions, respectively, in a sealed vessel under elevated temperature and pressure. These techniques offer excellent control over the size, morphology, and crystallinity of the resulting particles.

For copper phosphates, hydrothermal routes have been successfully employed to synthesize various hierarchical structures of copper hydroxyphosphate (Cu₂(OH)PO₄). researchgate.net In these processes, the choice of solvent, such as mixtures of water with alcohols like ethanol (B145695) or n-propanol, can significantly influence the morphology of the final product. researchgate.net While a specific, detailed methodology for the direct hydrothermal synthesis of this compound (Cu₂P₂O₇·H₂O) is not extensively documented in readily available literature, the principles of hydrothermal synthesis of other copper phosphates suggest its feasibility. Such a process would likely involve the reaction of a copper salt and a pyrophosphate source in an aqueous solution within an autoclave at temperatures typically above 100°C. The self-generated pressure within the sealed vessel facilitates the dissolution of reactants and subsequent crystallization of the product.

Solvothermal synthesis, a related technique using non-aqueous solvents, has been utilized for the preparation of other copper-containing nanomaterials. For example, copper ferrite (B1171679) nanoparticles have been synthesized using a microwave-assisted solvothermal method, which significantly reduces the reaction time compared to conventional heating. nih.gov This approach highlights the potential for rapid and efficient synthesis of complex copper compounds.

Solid-State Reaction and Carbothermal Reduction Methods

Solid-state reactions involve the direct reaction of solid precursors at elevated temperatures to form a new solid product. This method is a cornerstone of inorganic materials synthesis. The synthesis of cupric pyrophosphate can be achieved by reacting copper(II) oxide with a phosphate (B84403) source like diammonium hydrogen phosphate at high temperatures. Another solid-state route involves the high-temperature reaction of copper(II) oxide with boron phosphate (at 900°C) or copper(II) phosphate (at 750°C). These methods typically require significant energy input due to the high temperatures involved.

Carbothermal reduction is a specific type of solid-state reaction where carbon is used as a reducing agent. This method is particularly useful for synthesizing materials where a change in the oxidation state of the metal is required. While not a common method for cupric pyrophosphate, a novel preparative method based on a carbothermal reduction process has been described for the synthesis of other electroactive materials for lithium-ion applications. mdpi.com In such a process, a high-surface-area carbon is intimately mixed with precursor compounds and heated in an inert atmosphere. The carbon facilitates the reduction of the metal cation. mdpi.com

Mechanochemical Synthesis Techniques

Mechanochemical synthesis is an emerging solid-state technique that utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. This solvent-free approach offers advantages in terms of environmental friendliness and the potential to produce novel materials.

The synthesis of copper nanoclusters and supraparticles has been demonstrated through solid-state grinding of a copper salt and a thiol. mdpi.com This indicates the feasibility of using mechanochemical methods for copper-containing compounds. While a specific protocol for the direct mechanochemical synthesis of this compound is not widely reported, the principles of this technique suggest a potential pathway. Such a method would involve the high-energy ball milling of a solid copper precursor (e.g., copper oxide or a copper salt) with a solid pyrophosphate precursor (e.g., a sodium pyrophosphate salt). The intense mechanical forces during milling would lead to intimate mixing and localized heating at the particle interfaces, promoting the chemical reaction to form the desired product.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves the use of less hazardous chemicals, development of energy-efficient processes, and the recycling of waste streams.

A significant advancement in this area is the recovery and reuse of high-purity copper pyrophosphate from electroplating wastewater. nih.gov This approach addresses both waste remediation and sustainable material sourcing. One study demonstrated a method for the on-site recovery of Cu₂P₂O₇·3H₂O from wastewater by controlled dosing with Cu²⁺ ions. nih.gov This process not only prevents the generation of large amounts of secondary pollution associated with conventional lime precipitation but also yields a product suitable for reuse in electroplating applications. nih.gov The key parameters for this sustainable precipitation process are outlined in the table below.

Table 1: Optimized Conditions for Sustainable Recovery of Cu₂P₂O₇·3H₂O from Wastewater. nih.gov

| Parameter | Optimal Value | Outcome |

| Cu/P Molar Ratio | 0.96 | Stable residual Cu concentration (22.2-27.7 mg/L) |

| pH | 5.0 | Formation of high-purity Cu₂P₂O₇·3H₂O |

| Reaction Time | 5.0 minutes | Efficient precipitation |

Further embracing green chemistry, alternative energy sources are being explored to drive the synthesis of related copper phosphate compounds, principles of which are applicable to cupric pyrophosphate. These methods often lead to faster reactions and reduced energy consumption compared to conventional heating.

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly and uniformly heat the reaction mixture. A study on copper hydroxyphosphate, a related compound, showed that microwave-assisted synthesis could be achieved at low temperatures (<100°C) and under normal atmospheric pressure, significantly reducing energy costs. jim.org.cn This method also allows for fine control over the product's morphology by adjusting parameters such as reactant concentrations and the use of surfactants. jim.org.cn

Sonochemical Synthesis: High-intensity ultrasound can be used to create unique reaction environments through acoustic cavitation. rsc.org This method has been successfully employed to synthesize porous Cu₂O nanospheres in an environmentally friendly manner, using ascorbic acid as a reducing agent and β-cyclodextrin as a capping agent. The process is rapid, can be performed at ambient conditions, and avoids the use of hazardous solvents.

Solution Combustion Synthesis (SCS): This method involves a self-sustaining exothermic reaction in a solution of metal salts (oxidizers) and a fuel (reducing agent). It is a time- and energy-saving approach for producing various metal oxides and has been applied to the synthesis of lithium copper pyrophosphate. researchgate.netmdpi.com The choice of fuel, such as urea (B33335) or glycine, can influence the properties of the final product. researchgate.net SCS is considered a green chemistry approach due to its efficiency and reduced reliance on external energy sources. mdpi.com

Templating and Nanostructure Formation in Synthesis

Controlling the size, shape, and porosity of cupric pyrophosphate at the nanoscale is crucial for enhancing its performance in applications like catalysis and electroplating. Templating is a key strategy to achieve this control, where a pre-existing structure (the template) directs the formation of the desired material. Templates can be classified as "soft" or "hard."

Soft Templating: This approach utilizes self-assembling structures like micelles formed by surfactant molecules. The surfactant molecules create a scaffold around which the inorganic precursors can assemble.

While direct research on the soft-templating of this compound is limited, studies on other copper compounds demonstrate the feasibility of this approach. For instance, dendritic copper nanostructures have been electrodeposited using sodium dodecyl sulphate (SDS) as a soft template. mdpi.com The surfactant influences the diffusion of copper ions and adsorbs onto the electrode surface, guiding the growth of hierarchical structures with increased surface area. mdpi.com Cationic surfactants like cetyltrimethylammonium bromide (CTAB) have also been used to control the morphology of copper oxide nanoparticles, demonstrating that the final shape can be tuned by varying surfactant concentrations. mdpi.com

Table 2: Influence of Surfactants on Copper-Based Nanostructure Synthesis

| Copper Compound | Surfactant/Template | Resulting Nanostructure | Reference |

| Copper | Sodium Dodecyl Sulphate (SDS) | Hierarchical dendritic structures | mdpi.com |

| Copper Oxide | Cetyltrimethylammonium Bromide (CTAB) | Nanodiscs | mdpi.com |

Hard Templating: This method employs pre-formed, rigid structures to direct the synthesis of the desired material. The template is typically removed after the synthesis to leave a porous replica.

Examples from related copper compounds illustrate the potential of hard templating for cupric pyrophosphate. Mesoporous silica (B1680970) and carbon materials are common hard templates due to their high stability and ordered pore structures. nih.gov The general process involves infiltrating the pores of the template with a precursor solution, solidifying the precursor, and then removing the template, often through etching or calcination. nih.gov

The principles of green chemistry and advanced preparative techniques like templating offer promising avenues for the synthesis of this compound with tailored properties and reduced environmental impact. While direct research on this specific compound is still emerging, the methodologies established for other copper-based materials provide a strong foundation for future developments.

Crystallographic and Structural Characterization Studies of Cupric Pyrophosphate Monohydrate

Polymorphism and Phase Transitions in Cuprate Pyrophosphates

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a key characteristic of cupric pyrophosphate. These different forms, or polymorphs, can exhibit distinct physical and chemical properties. The transitions between these phases are often driven by changes in temperature and pressure.

Anhydrous cupric pyrophosphate (Cu₂P₂O₇) is known to exist in two primary polymorphic forms: a low-temperature alpha (α) phase and a high-temperature beta (β) phase. A reversible phase transition occurs between these two forms at approximately 363 K (90°C). Some studies have noted the transition to occur in a range between 338 K and 363 K. The α-phase is stable at lower temperatures, while the β-phase becomes the preferred structure at elevated temperatures. An intermediate phase has also been detected in the temperature range of 347–363 K. The transition from the α to the β phase is associated with an enthalpy of phase transition of 0.15 kJ mol⁻¹.

| Phase | Transition Temperature |

| α-Cu₂P₂O₇ to β-Cu₂P₂O₇ | ~363 K (90°C) |

Detailed Crystal Structure Analysis

The arrangement of atoms within the crystal lattice of cupric pyrophosphate has been elucidated through techniques like X-ray diffraction, providing a deep understanding of its structural characteristics.

The crystal structure of cupric pyrophosphate belongs to the monoclinic system, which is characterized by three unequal axes with one oblique angle and two right angles. The low-temperature α-Cu₂P₂O₇ phase crystallizes in the monoclinic space group C2/c. In this configuration, the crystal structure is composed of distorted edge- and corner-sharing CuO₅ pyramidal units and corner-shared PO₄ tetrahedral units.

The hydrated form, cupric pyrophosphate dihydrate (Cu₂P₂O₇·2H₂O), has been found to crystallize in the monoclinic P2₁/n space group. This space group is also a common monoclinic space group.

| Compound | Crystal System | Space Group |

| α-Cu₂P₂O₇ | Monoclinic | C2/c |

| Cu₂P₂O₇·2H₂O | Monoclinic | P2₁/n |

The pyrophosphate anion ([P₂O₇]⁴⁻) consists of two PO₄ tetrahedra that share a corner oxygen atom, referred to as the bridging oxygen. In the α-Cu₂P₂O₇ phase, these tetrahedra are linked by a bridging oxygen atom (O1). The P-O-P bridge in this phase is not linear. A key feature of the transition to the β-phase is the positional disorder of this bridging oxygen atom, which exhibits large vibrations perpendicular to the P-O-P bond in the α-phase.

Influence of Hydration on Crystal Structure

Lack of Detailed Structural Data for Cupric Pyrophosphate Monohydrate Hinders In-Depth Analysis

This absence of foundational research, particularly in the areas of Rietveld refinement, X-ray Absorption Fine Structure (EXAFS) fitting, and single-crystal X-ray diffraction for this compound, prevents a detailed discussion and the creation of comprehensive data tables as requested. The available information is insufficient to construct a scientifically rigorous article that adheres to the specified detailed outline.

While PubChem lists an entry for this compound, it does not provide the necessary crystallographic data, such as lattice parameters, space group, and atomic coordinates, that would be essential for a thorough structural analysis. nih.gov The majority of detailed structural studies focus on the anhydrous and dihydrate forms, leaving a knowledge gap concerning the precise crystal structure of the monohydrate. mdpi.comresearchgate.netnih.govresearchgate.net

Therefore, due to the lack of specific research findings for this compound, it is not possible to generate the requested in-depth article on its crystallographic and structural characterization.

Advanced Spectroscopic Characterization of Cupric Pyrophosphate Monohydrate

X-ray Based Spectroscopies

X-ray techniques are fundamental in materials science for probing atomic and electronic structures. For cupric pyrophosphate monohydrate, they offer a multi-faceted view from bulk crystal structure to surface-level chemical states.

X-ray Diffraction (XRD) for Phase Identification and Crystalline Nature

X-ray Diffraction (XRD) is an essential technique for identifying the crystalline phases and determining the structural properties of cupric pyrophosphate. jocpr.com The diffraction pattern is unique to a specific crystal structure, allowing for phase identification by comparing the data to reference patterns. jocpr.comscholarsresearchlibrary.com XRD analysis confirms the formation of different phases of cupric pyrophosphate, such as the α- and β-phases, which can be influenced by factors like temperature. jocpr.comresearchgate.net For instance, studies have shown that the anhydrous form of copper pyrophosphate forms at higher temperatures, around 600°C, a transition that is readily identified by XRD. jocpr.com

The technique is crucial for determining the crystal system, space group, and lattice parameters. Cupric pyrophosphate is known to exist in different polymorphic forms. The low-temperature α-Cu₂P₂O₇ phase has a monoclinic crystal structure with C2/c symmetry. researchgate.net The high-temperature β-Cu₂P₂O₇ phase is also monoclinic, but with a C2/m space group, and its structure is analogous to the mineral thortveitite. cdnsciencepub.com The precise lattice parameters for these phases have been determined through XRD studies.

Below is a data table summarizing the crystallographic data for different phases of cupric pyrophosphate.

Crystallographic Data for Cupric Pyrophosphate Phases

| Phase | Crystal System | Space Group | Lattice Parameters |

|---|---|---|---|

| α-Cu₂P₂O₇ | Monoclinic | C2/c | a = 6.897 Å, b = 8.169 Å, c = 9.167 Å, β = 110.19° (Calculated) |

| β-Cu₂P₂O₇ | Monoclinic | C2/m | a = 6.827(8) Å, b = 8.118(10) Å, c = 4.576(6) Å, β = 108.85(10)° |

X-ray Absorption Fine Structure (XAFS) Spectroscopy

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific technique that provides information on the local atomic structure and chemical state of the absorbing atom. xrayabsorption.orgwikipedia.org The XAFS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.orgornl.gov

XANES: This region, close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the copper ions in cupric pyrophosphate. wikipedia.orgornl.gov Analysis of the Cu K-edge or L-edge XANES spectra can reveal the valence state of copper, distinguishing between Cu(I) and Cu(II), and provide details about its site symmetry. rsc.org For instance, in copper oxides, XANES has been used to show a dominant +2 valence state for Cu. rsc.org

EXAFS: The oscillations in this region, extending several hundred eV above the edge, contain information about the local environment of the copper atoms. kek.jp By analyzing the EXAFS signal, one can determine the type, number, and distance of neighboring atoms (primarily oxygen and phosphorus in this case). kek.jp This allows for the precise determination of bond lengths, such as the Cu-O bond distances within the coordination polyhedra. In related calcium copper pyrophosphate systems, EXAFS has been used to study the local structure around the copper ions. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. specs-group.comyoutube.com

When analyzing this compound, XPS works by irradiating the sample with a beam of X-rays while measuring the kinetic energy of the electrons that are emitted from the surface. youtube.com

Elemental Composition: The binding energy of the emitted photoelectrons is characteristic of the element from which they originated. XPS survey scans can identify the presence of copper (Cu), phosphorus (P), and oxygen (O) on the sample surface. youtube.com

Chemical State Analysis: High-resolution XPS scans of specific elemental peaks can reveal small shifts in binding energy, known as chemical shifts. youtube.com These shifts provide detailed information about the oxidation state and local chemical environment of the elements. For example, analysis of the Cu 2p peak can definitively confirm the +2 oxidation state of copper in the cupric pyrophosphate. researchgate.net It can also distinguish pyrophosphate from other phosphate (B84403) species on the surface.

Electron Microscopy Techniques

Electron microscopy techniques use a beam of accelerated electrons as a source of illumination, allowing for much higher resolution and magnification than light microscopy. These methods are indispensable for visualizing the morphology and nanostructure of materials.

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a key technique for characterizing the surface topography and morphology of this compound crystals. In SEM, a focused beam of electrons is scanned across the sample's surface, and the interaction of the electrons with the surface produces various signals that are collected to form an image. researchgate.netresearchgate.net

SEM analysis provides high-resolution images that reveal:

Crystal Morphology: The size, shape, and distribution of the cupric pyrophosphate crystallites. researchgate.net

Surface Texture: Details about the surface features, such as smoothness, roughness, or the presence of pores. researchgate.netresearchgate.net

Agglomeration: How individual crystals may be aggregated or clustered together.

This morphological information is crucial for understanding how synthesis conditions affect the final product's physical characteristics.

Transmission Electron Microscopy (TEM) for Nanostructure Elucidation

Transmission Electron Microscopy (TEM) offers even higher spatial resolution than SEM, making it suitable for examining the internal structure and nanoscale features of materials. researchgate.netbohrium.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. researchgate.net

For this compound, TEM can be used to:

Visualize Nanocrystals: Directly image individual nanocrystals and their lattice fringes, providing evidence of their crystalline nature. researchgate.net

Identify Defects: Reveal the presence of any crystal defects, dislocations, or stacking faults within the nanostructure.

Analyze Core-Shell Structures: In cases where the material forms part of a composite or has undergone surface modification, TEM can be used to observe features like core-shell structures. researchgate.netnsf.gov

Selected Area Electron Diffraction (SAED): This mode within a TEM can be used to obtain diffraction patterns from very small areas of the sample, helping to confirm the crystal structure of individual nanoparticles. researchgate.net

Together, these advanced spectroscopic and microscopic techniques provide a comprehensive characterization of this compound, from its bulk crystal structure down to its surface chemistry and nanoscale morphology.

Vibrational Spectroscopies

Vibrational spectroscopy is instrumental in identifying the functional groups present within a molecule through their characteristic vibrational frequencies.

Infrared (IR) spectroscopy of this compound allows for the identification of its primary functional groups: the pyrophosphate (P₂O₇⁴⁻) anion and water of hydration (H₂O). The pyrophosphate group is characterized by the vibrations of its P-O and P-O-P linkages. researchgate.net

Key vibrational modes observed in the IR spectrum include:

P-O-P Asymmetric Stretching: This vibration typically appears in the region of 897 cm⁻¹, indicating the presence of the pyrophosphate bridge. researchgate.net

P=O Stretching: Bands associated with the stretching of the terminal P=O bonds are also prominent. researchgate.net

PO₂ Symmetric and Asymmetric Stretching: Vibrations of the PO₂ groups within the pyrophosphate anion contribute to the spectrum. researchgate.net

O-H Stretching: The presence of water of hydration is confirmed by a broad absorption band in the high-frequency region, typically around 3500-3200 cm⁻¹.

H-O-H Bending: A bending vibration for the water molecule is also expected around 1600-1650 cm⁻¹.

The positions of these bands can be influenced by factors such as the crystalline structure and the coordination environment of the copper ions. kfupm.edu.sa

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Pyrophosphate (P₂O₇⁴⁻) | P-O-P Asymmetric Bending | ~897 researchgate.net |

| Pyrophosphate (P₂O₇⁴⁻) | P=O Stretching | |

| Pyrophosphate (P₂O₇⁴⁻) | PO₂ Stretching | |

| Water (H₂O) | O-H Stretching | 3200-3500 |

| Water (H₂O) | H-O-H Bending | 1600-1650 |

Magnetic Resonance Spectroscopies

Magnetic resonance techniques provide detailed information about the electronic and nuclear spin states within the compound.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, such as the Cu(II) ion (d⁹ configuration) in this compound. libretexts.org The EPR spectrum provides information about the local environment and geometry of the copper centers. sci-hub.se

For a Cu(II) ion in an axially elongated octahedral or square planar geometry, the ground state is typically d(x²-y²), leading to an axial EPR spectrum with g-tensor values satisfying the condition g∥ > g⊥ > 2.0023. sci-hub.se The nuclear spin of copper (I = 3/2) results in a hyperfine splitting of the EPR signal into four lines. libretexts.org

In contrast, a compressed octahedral or trigonal bipyramidal geometry results in a d(z²) ground state, characterized by an EPR spectrum where g⊥ > g∥ ≈ 2.0023. sci-hub.se Analysis of the g-tensor and hyperfine coupling constants (A) allows for the detailed characterization of the copper ion's coordination sphere. ethz.ch

Table 2: Representative EPR Parameters for Cu(II) Complexes

| Geometry | Ground State | g-tensor Relationship | Hyperfine Splitting |

| Elongated Octahedral/Square Planar | d(x²-y²) | g∥ > g⊥ > 2.0023 sci-hub.se | 4 lines (due to Cu, I=3/2) libretexts.org |

| Compressed Octahedral/Trigonal Bipyramidal | d(z²) | g⊥ > g∥ ≈ 2.0023 sci-hub.se | 4 lines (due to Cu, I=3/2) libretexts.org |

Note: Specific g and A values for this compound would require experimental determination.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an invaluable tool for probing the structure and bonding of phosphorus-containing compounds. wikipedia.org Since ³¹P has a nuclear spin of 1/2 and a natural abundance of 100%, it provides sharp and easily interpretable spectra. wikipedia.org

In the context of this compound, ³¹P NMR can provide information about the chemical environment of the phosphorus nuclei within the pyrophosphate anion. The chemical shift (δ) is sensitive to the nature of the substituents on the phosphorus atom and the P-O-P bond angle. rasayanjournal.co.in For pyrophosphate compounds, ³¹P NMR signals are typically observed in a specific region of the spectrum. For instance, some studies report pyrophosphate peaks around -4 ppm. researchgate.net The presence of the paramagnetic Cu(II) ion can lead to broadening of the NMR signals.

Table 3: Typical ³¹P NMR Chemical Shift Ranges

| Phosphorus Moiety | Typical Chemical Shift (ppm) |

| Orthophosphate | ~5.6 researchgate.net |

| Pyrophosphates | ~ -4 researchgate.net |

| Polyphosphates | -6 to -20 researchgate.net |

Note: Chemical shifts are referenced to an external standard, commonly 85% phosphoric acid. wikipedia.org

Ultraviolet-Visible (UV-VIS) Spectroscopy for Electronic Transitions and Band Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a compound. For this compound, the spectrum is dominated by d-d transitions of the Cu(II) ion and charge transfer bands. The Cu(II) ion in an octahedral or distorted octahedral field typically exhibits a broad, weak absorption band in the visible region corresponding to the ²E(g) → ²T₂g transition. researchgate.net

Furthermore, UV-Vis spectroscopy can be employed to determine the optical band gap (Eg) of the material. By analyzing the absorption edge in the UV region, a Tauc plot can be constructed to estimate the band gap energy. For hydrated copper pyrophosphate, an experimental band gap value of 2.34 eV has been reported, which is consistent with theoretical calculations. researchgate.netresearchgate.netnih.gov This value suggests that this compound has semiconductor properties. researchgate.netnih.gov

Table 4: Electronic and Optical Properties of Copper Pyrophosphate

| Property | Method | Reported Value |

| Electronic Transition (Cu²⁺) | UV-Vis Spectroscopy | Broad absorption in the visible region |

| Experimental Band Gap (Eg) | UV-Vis Spectroscopy | 2.34 eV researchgate.netnih.gov |

| Calculated Band Gap (Eg) | DFT+U | 2.17 eV researchgate.net |

Theoretical and Computational Chemistry Approaches for Cupric Pyrophosphate Monohydrate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural, electronic, and magnetic properties of materials like cupric pyrophosphate monohydrate (Cu₂P₂O₇·H₂O). nih.govsciforum.net These first-principle calculations provide insights into the fundamental characteristics of the compound at the atomic level. nih.govsciforum.net

Generalized Gradient Approximation (GGA) and Hubbard-U (DFT+U) Methods

Simulations of cupric pyrophosphate dihydrate (the computational studies often refer to the dihydrate form, Cu₂P₂O₇·2H₂O, which provides insights relevant to the monohydrate) have been performed using the Generalized Gradient Approximation (GGA) for the exchange-correlation functional. mdpi.comnih.gov However, it has been found that the standard GGA method does not accurately predict the electronic energy band gap (Eg) of these crystals. nih.govmdpi.comnih.gov

To address the limitations of GGA, particularly for systems with strongly correlated electrons like those in copper compounds, the Hubbard-U (DFT+U or GGA+U) method is employed. mdpi.comnih.gov This approach adds an on-site Coulomb self-interaction term (U) to better describe the electron localization. By applying the Hubbard correction to the Cu-3d and O-2p states, a more accurate value for the band gap can be obtained, which aligns better with experimental results. nih.govmdpi.com For instance, a Hubbard correction of U = 4.64 eV has been shown to reproduce the experimental band gap of 2.34 eV. nih.govmdpi.comnih.gov The application of the PBE+U method also leads to a reduction in the equilibrium bond lengths compared to the standard PBE (a type of GGA) potential. mdpi.com

Electronic Structure Calculations

The electronic structure of a material dictates its electrical and optical properties. For cupric pyrophosphate, these calculations reveal its semiconductor nature. mdpi.comnih.gov

Band Structure and Energy Gap Determination

Band structure calculations performed using the GGA (PBE) method for cupric pyrophosphate dihydrate indicate a semiconductor-like character with indirect band gaps. mdpi.comnih.gov However, as mentioned, standard DFT methods underestimate the experimental band gap. The DFT+U approach provides a more realistic description. For example, calculations have shown that the band gap can be tuned by varying the U parameter. nih.gov A study found that with PBE+U (U = 4.64 eV), the calculated energy band gaps were in good agreement with the experimentally observed optical energy band gap of 2.34 eV. nih.gov Another study using DFT+U calculations determined the energy band gap for the optimized structure to be 2.85 eV. sciforum.net

The highest valence band is primarily composed of hybridized Cu-3d and O-2p states. mdpi.comnih.gov The significant discrepancies observed above the Fermi energy in standard DFT calculations highlight the strong electron correlation in Cu and O ions, necessitating the use of the Hubbard approximation. mdpi.com

Magnetic Properties Modeling

The arrangement of copper ions in the crystal lattice of cupric pyrophosphate gives rise to interesting magnetic properties. mcmaster.ca Theoretical modeling is essential to understand the underlying magnetic interactions.

Antiferromagnetic (AFM) and Ferromagnetic (FM) States

Theoretical calculations have been performed to investigate both antiferromagnetic (AFM) and ferromagnetic (FM) spin orderings in cupric pyrophosphate. sciforum.net By comparing the total energy of the system in different magnetic configurations, the most stable magnetic state can be determined. mdpi.comresearchgate.net Studies have shown that the antiferromagnetic (AFM) state is the most stable configuration for cupric pyrophosphate dihydrate. mdpi.comresearchgate.net

The choice of computational method impacts the calculated magnetic moments. The PBE+U functional has been shown to cause significant changes in the magnetic properties compared to the standard PBE method. mdpi.com For instance, the total magnetic moment per cell was found to be 6.91 μB using the PBE method, with the majority of the magnetic moment originating from the Cu ions and a smaller contribution from the O ions. mdpi.com In another study, the value of the magnetic moment on the copper atom was calculated to be 0.84 µB, with the AFM order providing better consistency with experimental data for structural parameters. sciforum.net The predominant exchange interaction in cupric pyrophosphate is antiferromagnetic. mcmaster.ca

Calculation of Magnetic Moments

The magnetic properties of this compound (Cu₂P₂O₇·H₂O), also referred to as copper pyrophosphate dihydrate (CuPPD), are a subject of significant interest in theoretical and computational chemistry. First-principle calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the magnetic moments of this compound.

Initial calculations using the Generalized Gradient Approximation (GGA) with the PBE functional predicted a total magnetic moment of 6.91 µB for the cupric pyrophosphate compound. mdpi.com These studies indicate that the magnetic moments primarily originate from the copper (Cu) ions, with a smaller contribution from the oxygen (O) ions. mdpi.com

To account for the strong electron correlation effects in the Cu-3d and O-2p states, the Hubbard U correction (DFT+U) is often employed. mdpi.com The application of the PBE+U functional reveals a significant dependence of the magnetic properties on the value of U. For instance, as the Hubbard U parameter for Cu (d orbitals) and O (p orbitals) is varied, the magnetic moment on the Cu ion changes. One study showed an increase from 5.45 µB to 6.85 µB with the value of U, while the magnetic moment on the oxygen ions decreased from 0.48 µB to 0.20 µB. mdpi.com The total magnetic moment was also observed to increase with the U value, changing from 6.91 µB (PBE) to 8.07 µB (PBE+U, U = 8 eV). mdpi.com

Another study, also employing DFT and DFT+U calculations, reported a magnetic moment on the copper atom of 0.84 µB for the antiferromagnetic (AFM) ordering, which was found to be the most stable magnetic state. sciforum.netresearchgate.net The variation in reported values highlights the sensitivity of the calculated magnetic moments to the specific computational methods and parameters used, such as the choice of functional and the Hubbard U value.

| Method | Magnetic Moment (Cu ion) | Magnetic Moment (O ion) | Total Magnetic Moment | Reference |

|---|---|---|---|---|

| PBE | 5.45 µB | 0.48 µB | 6.91 µB | mdpi.com |

| PBE+U | 6.85 µB | 0.20 µB | 8.07 µB (at U=8 eV) | mdpi.com |

| DFT/DFT+U (AFM) | 0.84 µB | - | - | sciforum.net |

Exchange Couplings and Spin Dynamics

Calculations comparing the total energies of the ferromagnetic (FM) and antiferromagnetic (AFM) states have been performed. researchgate.net These studies have consistently shown that the antiferromagnetic (AFM) configuration is the most stable state for this compound. researchgate.net This indicates that the magnetic moments of adjacent copper ions align in an antiparallel fashion.

The spin magnetic moment directions of the Cu atoms have been visualized in the crystal structure, further illustrating the antiferromagnetic arrangement. mdpi.comresearchgate.net The investigation of exchange interactions is fundamental to understanding the pathways and strength of the magnetic coupling between the copper centers, which are mediated by the pyrophosphate bridges. The spin Hamiltonian approach is a common theoretical tool used to model these interactions and simulate spectroscopic data, such as that from electron paramagnetic resonance (EPR). rsc.org While detailed quantitative values for the exchange coupling constants in this compound are not extensively reported in the provided literature, the determination of the AFM ground state provides a qualitative understanding of the dominant magnetic interactions.

Dynamical Properties and Phonon Dispersion Relations

The dynamical properties and lattice vibrations (phonons) of this compound are essential for understanding its structural stability and thermodynamic properties. Theoretical calculations, particularly using DFT and lattice dynamics methods, provide insight into these characteristics.

The Vienna Ab initio Simulation Package (VASP) has been utilized to optimize the crystal structure and calculate the electronic density of states for different magnetic orderings. sciforum.net The phonon dispersion curves and density of states can then be calculated using programs like Phonon. sciforum.net Such calculations for similar pyrophosphate systems, like iron pyrophosphate, have shown the importance of considering anharmonicity, as soft modes identified in harmonic calculations can be stabilized by including third-order anharmonic corrections. arxiv.org

For copper systems, lattice dynamical investigations have been performed using models like the van der Waals three-body force shell model (VTBFSM). josa.ro These models incorporate van der Waals interactions and three-body interactions within the framework of a rigid shell model to calculate phonon dispersion relations and the density of states. josa.ro

The calculation of phonon dispersion relations provides a detailed picture of the vibrational modes of the crystal lattice. arxiv.org For instance, in the related compound CuInSe₂, detailed studies of lattice dynamics have been performed using density functional perturbation theory (DFPT). chalcogen.ro These calculations yield the frequencies of Raman and infrared active phonon modes and can be used to determine thermodynamic properties like the Helmholtz free energy, internal energy, entropy, and specific heat. chalcogen.ro Although specific phonon dispersion curves for this compound are not detailed in the provided search results, the methodologies are well-established for related materials.

Quantum Chemical Calculations of Coordination Environments

Quantum chemical calculations are vital for understanding the intricate details of the coordination environment around the copper(II) ions in this compound. These calculations help in interpreting experimental data from various spectroscopic techniques.

In systems containing copper(II) ions and phosphate (B84403) groups, a combination of potentiometric methods and spectroscopic techniques like UV-Vis, EPR, ¹³C NMR, and ³¹P NMR are used to determine the stability constants of the complexes and their coordination modes. mdpi.com At lower pH values, copper(II) ions are typically complexed by the phosphate groups. mdpi.com

DFT calculations are employed to model the geometry of the coordination sphere and to calculate spectroscopic parameters. For example, in copper(II) complexes with phosphoethanolamine and pyrimidine (B1678525) nucleotides, changes in the maximum absorption wavelength (λₘₐₓ) in UV-Vis spectra and the g-tensor (g‖) and hyperfine coupling constant (A‖) in EPR spectra provide information about the atoms in the inner coordination sphere. mdpi.com For instance, a λₘₐₓ value around 802 nm and EPR parameters of g‖ = 2.41 and A‖ = 141 × 10⁻⁴ cm⁻¹ can indicate coordination primarily by oxygen atoms from phosphate groups. mdpi.com

Catalytic Science and Reaction Mechanisms Involving Cupric Pyrophosphate Monohydrate

Dehydration Reactions

Cupric pyrophosphate-based catalysts have demonstrated efficacy in the dehydration of biomass-derived carbohydrates, a crucial step in the production of valuable platform chemicals.

The conversion of fructose (B13574) into 5-Hydroxymethylfurfural (HMF) is a key acid-catalyzed dehydration reaction in biorefineries. HMF is a versatile platform chemical with applications in the synthesis of fuels and polymers. nih.gov Nanostructured copper pyrophosphate has been developed and utilized as a catalyst for this specific transformation. acs.org The reaction involves the removal of three water molecules from fructose. google.com Competing reactions include the rehydration of HMF to form levulinic acid and formic acid, as well as polymerization to create humins. google.com

In studies using nanostructured copper phosphate (B84403) catalysts, including copper pyrophosphate, for the dehydration of fructose, significant yields of HMF have been achieved. Research conducted under hot compressed water at 200°C showed the effectiveness of these catalysts. acs.org

The morphology and thermal history of a catalyst can significantly impact its performance by altering surface area, crystal structure, and the nature of active sites. For copper-based catalysts, thermal processing like calcination is a critical step that can lead to the formation of active oxide phases and influence particle size. researchgate.net The size and shape of copper oxide nanoparticles, for instance, are known to affect their catalytic properties. researchgate.netresearchgate.net Thermal treatment can induce structural transformations in copper-containing materials. mdpi.com Studies on various metal oxide nanoparticles have shown that their morphology and chemical state, which are influenced by thermal reduction processes, have a strong impact on product selectivity in catalytic reactions. nih.gov For copper phosphate catalysts used in fructose dehydration, nanostructuring has been a key strategy to enhance catalytic performance. acs.org

Fructose to 5-Hydroxymethylfurfural (HMF) Catalysis

Dehydrogenation Processes

Copper-based catalysts are widely recognized for their high selectivity in the non-oxidative dehydrogenation of alcohols, such as ethanol (B145695), to produce valuable aldehydes and hydrogen gas. nih.govresearchgate.net

The dehydrogenation of ethanol to acetaldehyde (B116499) is an important industrial reaction, offering a sustainable pathway from bio-ethanol to a key chemical intermediate. nih.gov Copper-based catalysts are preferred for this process due to their high selectivity and activity. researchgate.net The reaction is typically performed at elevated temperatures, and acetaldehyde is the primary product. nih.gov

Research into copper-phosphate catalysts derived from copper phosphinate precursors has shown promising results for ethanol dehydrogenation. These catalysts demonstrated high conversion and selectivity, as detailed in the table below. acs.orgnih.gov

| Parameter | Value |

|---|---|

| Max Ethanol Conversion | 73% |

| Acetaldehyde Selectivity | >98% |

| Temperature | 325 °C |

| WHSV (Weight Hourly Space Velocity) | 2.37 h⁻¹ |

A significant challenge for copper-based catalysts in high-temperature reactions like ethanol dehydrogenation is deactivation caused by sintering of copper particles and coke formation. acs.orgnih.gov Phosphorus doping has emerged as an effective strategy to mitigate these issues. The presence of phosphorus, such as in a pyrophosphate structure, can enhance catalyst stability and activity. acs.orgnih.gov

The introduction of phosphorus into copper catalysts has several beneficial effects:

Enhanced Stability: Phosphorus can help to suppress the sintering of copper nanoparticles, maintaining a high dispersion of active sites. acs.orgnih.gov

Reduced Coking: Phosphorus doping has been shown to diminish the formation of coke, which can block active sites and lead to catalyst deactivation. acs.orgnih.gov

Modified Activity: The presence of a phosphate phase can influence the reduction of Cu²⁺ species. It can make the reduction more difficult, which can lead to an unusual initial increase in catalytic activity as the catalyst activates under reaction conditions. acs.orgnih.gov The Cu⁺ species, whose formation can be influenced by the phosphate support, is considered a highly active species for promoting ethanol activation. nih.gov

Ethanol Dehydrogenation Catalysis

Mitigation of Sintering and Coking

Catalyst deactivation through sintering and coking is a significant challenge in industrial catalytic processes, leading to a reduction in activity and lifespan. Sintering involves the thermal agglomeration of catalyst particles, which reduces the active surface area, while coking is the deposition of carbonaceous materials on the catalyst surface, blocking active sites. osti.govscilit.com

While specific research on the role of cupric pyrophosphate monohydrate in mitigating sintering and coking is limited, the presence of phosphate moieties in catalysts is known to influence these deactivation processes. Phosphate groups can act as structural promoters, enhancing the thermal stability of the catalyst and inhibiting the growth of metal particles. Additionally, the acidic or basic properties of the phosphate support can influence the reaction pathways and reduce the formation of coke precursors. For instance, in nickel-based catalysts, the addition of phosphorus as a non-metal element has been shown to enhance coke resistance by adjusting the acidity of the catalyst. researchgate.net

The interaction between the copper active sites and the pyrophosphate support in this compound could potentially play a crucial role in enhancing the catalyst's resistance to deactivation. The strong metal-support interaction can anchor the copper species, preventing their migration and subsequent sintering. Furthermore, the surface properties of the pyrophosphate may help in the gasification of coke precursors, thereby maintaining the catalyst's activity over time. However, detailed experimental studies focusing specifically on this compound are needed to validate these potential benefits in hydrocarbon reactions prone to sintering and coking.

Dimerization Reactions

Catalysis of Isobutylene (B52900) Dimerization

The dimerization of isobutylene is an important industrial process for the production of isooctene, which is a precursor to isooctane, a high-octane gasoline additive. This reaction is typically catalyzed by acidic catalysts. google.com

A thorough review of the scientific literature reveals a lack of studies investigating the use of this compound as a catalyst for the dimerization of isobutylene. The catalysts commonly employed for this reaction include solid phosphoric acid, ion-exchange resins, and zeolites modified with various metals like nickel. google.commdpi.comresearchgate.net For instance, a patented process utilizes a sulfided nickel catalyst on an acidic silica-alumina support for the selective dimerization of isobutylene. mdpi.com Another study reports the use of nickel-modified zeolites for this purpose. google.com While copper complexes have been explored in other dimerization reactions, their application, and specifically that of this compound, in isobutylene dimerization is not documented in the available research. The acidic properties required for the carbocationic mechanism of isobutylene dimerization might not be a prominent feature of this compound compared to the established catalysts.

Oxidation and Hydroxylation Catalysis

This compound and related copper phosphate compounds have shown significant activity in various oxidation and hydroxylation reactions. The redox properties of the copper ions, combined with the nature of the phosphate ligand, play a key role in their catalytic performance.

Fenton-type Catalysis for Organic Pollutant Degradation

Fenton and Fenton-like processes are advanced oxidation processes (AOPs) that utilize hydroxyl radicals (•OH) to degrade organic pollutants in water. nih.gov While the classic Fenton reaction uses iron salts, other transition metals, including copper, can also catalyze the decomposition of hydrogen peroxide (H₂O₂) to generate these highly reactive species. nih.gov

Recent research has highlighted the potential of copper(II) phosphate (Cu₃(PO₄)₂) as a heterogeneous catalyst in Fenton-like reactions for the degradation of persistent organic pollutants. A study on the degradation of the antibiotic ciprofloxacin (B1669076) demonstrated that copper(II) phosphate exhibited significantly higher catalytic activity compared to commercial copper(II) oxide (CuO). nih.gov The degradation process was found to follow pseudo-first-order kinetics.

Table 1: Kinetic Data for Ciprofloxacin Degradation by Copper(II) Phosphate in a Fenton-like Process nih.gov

| Catalyst | Reaction Rate Constant (k, min⁻¹) |

| Copper(II) Phosphate | 0.00155 |

| Copper(II) Oxide (CuO) | 0.00023 |

The study also revealed that the efficiency of the copper(II) phosphate catalyst could be further enhanced by exposure to visible light in a photo-assisted Fenton-like process. nih.gov The primary reactive oxygen species responsible for the degradation of ciprofloxacin were identified as hydroxyl radicals. nih.gov Although this study focuses on copper(II) phosphate, the findings suggest that this compound could also be a promising candidate for Fenton-type catalysis due to the presence of copper ions in a phosphate environment. The degradation of various other organic pollutants, such as rhodamine B, methylene (B1212753) blue, and tetracycline, has also been successfully demonstrated using other copper-based heterogeneous Fenton catalysts like natural chalcopyrite. mdpi.com

Hydroxylation of Phenol (B47542)

The hydroxylation of phenol to produce dihydroxybenzenes (catechol and hydroquinone) is a commercially important reaction. researchgate.net Various copper-containing catalysts have been investigated for this transformation, utilizing hydrogen peroxide as a green oxidant.

Other research has explored the use of copper-incorporated apatite nanomaterials and various copper complexes for this reaction. scilit.comstechnolock.com The mechanism often involves the interaction of the copper center with hydrogen peroxide to form reactive oxygen species that then attack the phenol ring. The selectivity towards catechol or hydroquinone (B1673460) can be influenced by the nature of the copper complex and the reaction conditions. scilit.com Given the demonstrated activity of other copper phosphate materials, it is plausible that this compound could also catalyze the hydroxylation of phenol, although experimental verification is required.

Catalyst Characterization and Performance Evaluation

The catalytic performance of this compound is intrinsically linked to its physicochemical properties. Various characterization techniques are employed to understand its structure, composition, and surface properties, which in turn determine its activity and selectivity in catalytic reactions.

Common characterization techniques for copper-based catalysts include X-ray diffraction (XRD) for phase identification and crystallinity, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for morphology and particle size analysis, and nitrogen adsorption-desorption isotherms (BET analysis) to determine the specific surface area and pore size distribution. nih.gov Temperature-programmed reduction (TPR), oxidation (TPO), and desorption (TPD) are used to study the reducibility of copper species, the nature of surface oxygen, and the acidic/basic properties of the catalyst, respectively. nih.gov

The performance of a catalyst is evaluated based on its activity (conversion of reactants), selectivity (yield of desired products), and stability (resistance to deactivation) under specific reaction conditions. For instance, in a study on a copper-based rare earth composite catalyst for the selective catalytic oxidation of ammonia (B1221849), the performance was evaluated by measuring the conversion of ammonia at different temperatures.

Table 2: Physicochemical Properties of Dicopper Pyrophosphate

| Property | Value |

| Molecular Formula | Cu₂P₂O₇ |

| Molecular Weight | 301.04 g/mol |

| Physical Description | Light blue solid |

| Water Solubility | Insoluble |

The table above provides some basic physicochemical properties of anhydrous dicopper pyrophosphate. For this compound (Cu₂P₂O₇·H₂O), the properties would be influenced by the presence of water of hydration. The catalytic performance is a direct consequence of these fundamental properties. For example, the insoluble nature of the catalyst in water is advantageous for its application in aqueous-phase reactions, allowing for easy separation and recycling.

Turnover Number (TON) and Selectivity

There is currently a lack of available data in scientific literature to populate a detailed table on the Turnover Number (TON) and selectivity of this compound for specific chemical reactions. TON, a measure of the number of substrate molecules a single catalyst molecule can convert before becoming inactivated, and selectivity, the catalyst's ability to direct a reaction to form a desired product, are critical parameters for evaluating catalytic performance.

Recyclability and Stability Studies

Information regarding the recyclability and stability of this compound as a catalyst is not presently available. Such studies are crucial for determining the economic viability and environmental impact of a catalyst in industrial applications. Recyclability assessments would involve testing the catalyst over multiple reaction cycles to observe any decrease in activity, while stability studies would investigate its structural and chemical integrity under reaction conditions over extended periods.

Mechanisms of Catalyst Deactivation and Regeneration

The specific mechanisms through which this compound may lose its catalytic activity, and the potential methods for its regeneration, have not been detailed in accessible research. General catalyst deactivation pathways can include poisoning, where other molecules bind to the active sites; fouling, or the physical deposition of substances on the catalyst surface; and sintering, the agglomeration of catalyst particles leading to a loss of surface area. However, without experimental studies on this compound, it is not possible to identify which of these, or other, mechanisms might be prevalent. Similarly, effective regeneration strategies are contingent on understanding the specific mode of deactivation.

Electrochemical Performance and Applications of Cupric Pyrophosphate Monohydrate

Advanced Energy Storage Devices.samaterials.com

The demand for efficient and high-performance energy storage solutions has propelled research into novel electrode materials. Cupric pyrophosphate monohydrate has emerged as a material of interest in this field, particularly for lithium-ion batteries and supercapacitors.

Lithium-Ion Battery Electrode Materials

Recent studies have investigated the potential of copper compounds as electrode materials in lithium-ion batteries. While specific research on this compound is emerging, the broader context of copper-based materials provides a foundation for its potential. The introduction of oxygen vacancies in metal oxides, for instance, has been shown to enhance the electrochemical performance of lithium-ion batteries by improving electronic conductivity and cycling stability. mdpi.com This principle could be applicable to this compound, suggesting that modifying its structure could lead to improved performance as a lithium-ion battery electrode.

The electrochemical stability of copper in common lithium-ion battery electrolytes is a critical factor. researchgate.net Research has shown that copper can undergo electrochemical reactions at certain potentials, which could impact battery performance and longevity. researchgate.net Therefore, understanding and controlling these reactions are essential for the successful integration of copper-based materials like this compound into lithium-ion batteries. The use of electrolyte additives is a common strategy to improve the performance and safety of lithium-ion batteries by modifying the properties of the electrolyte and its interaction with the electrodes. rsc.org

Supercapacitor Materials

Cupric pyrophosphate has been identified as a promising material for supercapacitors, which are energy storage devices known for their high power density and long cycle life. researchgate.net Research into one-dimensional copper pyrophosphate (Cu₂P₂O₇) nanofibers has demonstrated their potential as a pseudocapacitive material for asymmetric supercapacitors. researchgate.net The high conductivity and rich redox activity of transition metal phosphates contribute to their excellent electrochemical performance in supercapacitors. researchgate.net The development of binder-free electrodes, where the active material is directly grown on the current collector, is a key area of research to further enhance the performance of supercapacitor materials like cupric pyrophosphate. researchgate.net

Electroplating Technology.atamanchemicals.commade-in-china.com

Cupric pyrophosphate plays a crucial role in modern electroplating, particularly in the move away from hazardous cyanide-based plating baths. made-in-china.com Its ability to form stable complexes in solution makes it a valuable component in various electroplating processes. laballey.com

Non-Cyanide Copper Plating Systems.atamanchemicals.commade-in-china.com

Pyrophosphate-based copper plating baths are a widely used alternative to cyanide baths, offering a less toxic and more environmentally friendly option. wikipedia.org These baths operate at a mildly alkaline pH, making them less corrosive than acidic plating solutions. google.com The plating solution's stability and the ability to produce a fine-grained, uniform copper deposit are key advantages of this system. chemicalbook.com The process relies on the reaction of cupric pyrophosphate with potassium pyrophosphate to form a stable complex ion from which copper is deposited. google.com

| Parameter | Pyrophosphate Copper Plating | Acid Copper Plating | Cyanide Copper Plating |

| Toxicity | Low. google.com | Moderate (Corrosive) | High |

| Operating pH | Mildly Alkaline. google.com | Acidic | Alkaline |

| Deposit Quality | Bright, Ductile, Fine-grained. wikipedia.orgchemicalbook.com | Varies with additives | Good throwing power |

| Throwing Power | High. wikipedia.org | Generally lower | High |

| Primary Use | Printed circuit boards, non-cyanide plating. wikipedia.org | General purpose, decorative | Strike plating, complex shapes |

Application in Printed Circuit Board Manufacturing

The high throwing power of pyrophosphate copper plating baths makes them particularly well-suited for the manufacturing of printed circuit boards (PCBs). wikipedia.org This property is essential for achieving uniform copper plating within the high-aspect-ratio through-holes that connect different layers of a PCB. wikipedia.org The manufacturing of PCBs involves the lamination of thin copper foils with epoxy-based prepregs. researchgate.net The adhesion between the copper and the epoxy is critical for the reliability of the final product. researchgate.net Heavy copper PCBs, which have a higher copper weight, are used in high-power applications and benefit from plating processes that can create thick, reliable copper layers. apollopcb.compcbcart.com The use of dry film photoresists is a common technique in PCB manufacturing for creating the desired circuit patterns through etching and electroplating. ccp.com.tw

Characterization of Electrochemical Properties

The electrochemical properties of this compound are central to its application in electroplating. Techniques such as cyclic voltammetry are employed to understand the deposition mechanism and the influence of various additives.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful technique for studying the electrochemical behavior of plating baths. In the context of pyrophosphate copper plating, CV studies have revealed that the copper reduction process occurs in two steps. researchgate.net A cyclic voltammogram of a pyrophosphate bath containing cupric pyrophosphate (Cu₂P₂O₇) demonstrates the complexity of the reduction mechanism. researchgate.net

Further studies on brass deposition from a pyrophosphate solution have identified the cathodic peaks for copper and zinc at approximately -1150 mV and -1500 mV, respectively. researchgate.net

Cyclic Voltammetric Stripping (CVS) is an industry-standard analytical method used to qualitatively determine the amounts of additives in plating baths. thermofisher.com This technique involves cycling the potential of a rotating platinum disk electrode to alternately plate and strip copper. The resulting current responses, recorded as a waveform, are cumulative for all additives present and are used to monitor and control their concentrations. researchgate.netthermofisher.com The charge required to strip the copper is related to the deposition rate, which is in turn influenced by the concentration of additives in the plating bath. researchgate.net

Materials Science and Nanotechnology Applications of Cupric Pyrophosphate Monohydrate

Development of Nanostructured Materials

The fabrication of materials at the nanoscale can dramatically alter their physical and chemical properties, leading to enhanced performance in a variety of applications. Research into cupric pyrophosphate has increasingly focused on controlling its structure at this level.

Formation of Nanocrystals, Nanoneedles, and Rod-like Nanostructures

The synthesis of cupric pyrophosphate as a nanostructured material has been an area of active investigation. Notably, the formation of nanocrystals of the dihydrate form (Cu₂P₂O₇·2H₂O, or CuPPD) has been successfully demonstrated. nih.gov These nanocrystals have been synthesized within the confined spaces of mesoporous silica (B1680970), which acts as a nanoreactor. nih.gov This method allows for the creation of quantum dots, which are semiconductor nanocrystals with potential applications in electronics and nanophotonics. nih.govmdpi.com

While the generation of nanocrystals is well-documented, the specific and controlled synthesis of other morphologies such as nanoneedles and rod-like nanostructures of cupric pyrophosphate monohydrate is a developing area of materials science. The ability to create such anisotropic structures is highly desirable as it could unlock new applications by providing materials with direction-dependent properties.

Control of Morphology via Synthesis Parameters

The morphology and size of the resulting nanostructures are critically dependent on the synthesis conditions. Researchers can manipulate these parameters to tailor the final properties of the material. Several methods are employed for the synthesis of copper-based nanostructures, including hydrothermal synthesis, chemical reduction, and electrodeposition. rsc.orgrsc.orgmdpi.com

For copper pyrophosphates, key parameters that influence morphology include:

pH: The acidity or alkalinity of the reaction medium plays a crucial role. For instance, in the production of cupric pyrophosphate, controlling the pH at different stages of the reaction is vital for obtaining a high-purity product.

Temperature: Reaction temperature affects the kinetics of crystal growth and can determine the final phase and morphology of the material. pmdchemicals.co.uk

Precursors: The choice of starting materials (precursors) can direct the formation of specific structures. For example, the thermal dehydration of precursor copper coordination polymers can lead to various nanostructures of cupric oxide. researchgate.netrsc.org Similarly, the selection of copper salts (e.g., sulfates vs. acetates) can determine the oxidation state and morphology of the deposited copper species in electrochemical methods. rsc.orgresearchgate.net

Additives: The use of surfactants or capping agents can prevent particle aggregation and control the size and shape of the nanoparticles. mdpi.comorientjchem.org

By carefully tuning these parameters, scientists aim to achieve precise control over the growth of this compound nanostructures, enabling the production of materials with desired shapes and sizes for specific applications.

Functional Material Properties

The interest in this compound is driven by its promising functional properties, which are being actively investigated.

Photoluminescence

Photoluminescence is the emission of light from a material after it has absorbed photons. This property is central to applications such as LEDs, sensors, and bio-imaging. While the photoluminescent properties of this compound are not extensively documented in current literature, research on related copper-containing materials provides valuable insights. For example, some copper-based coordination polymers and copper chalcogenides exhibit photoluminescence. researchgate.net The study of the electronic properties of copper pyrophosphate dihydrate suggests it has a semiconductor-like character, which is a prerequisite for potential photoluminescent applications. nih.govmdpi.com Further research is needed to fully characterize the photoluminescent behavior of this compound and evaluate its potential for optical devices.

Dielectric Properties

The dielectric properties of a material describe its ability to store electrical energy in an electric field. Materials with high dielectric constants are essential for manufacturing capacitors and other electronic components.

Research on the anhydrous form, cupric pyrophosphate (Cu₂P₂O₇), has provided data on its dielectric constant. A study investigating calcium copper pyrophosphates found that the dielectric constant (εr) for pure α-Cu₂P₂O₇ is 10.5. nih.govnih.gov This value was noted to be higher than that of the binary metal pyrophosphate CaCuP₂O₇ (εr = 9.8) but lower than that of Ca₂P₂O₇ (εr = 15.6). nih.gov The differences in dielectric constants were correlated with changes in the crystal structure, specifically the bond angle of the P-O-P bridge in the pyrophosphate group and distortions in the metal-oxygen polyhedra. nih.govnih.gov

| Compound | Dielectric Constant (εr) |

|---|---|

| α-Cu₂P₂O₇ | 10.5 |

| CaCuP₂O₇ | 9.8 |

| Ca₂P₂O₇ | 15.6 |

These findings are crucial for the potential use of cupric pyrophosphate in electronic applications where specific dielectric properties are required.

Magnetic Properties

The magnetic properties of materials are determined by the arrangement and interaction of electron spins within their atomic structure. First-principle calculations based on density functional theory (DFT) have been used to investigate the magnetic properties of copper pyrophosphate dihydrate (CuPPD). nih.govmdpi.com

These theoretical studies indicate that CuPPD is most stable in an antiferromagnetic (AFM) state. researchgate.net In this configuration, the magnetic moments of adjacent copper ions align in opposite directions, resulting in a low net magnetic moment. The total magnetic moment for CuPPD was calculated to be 6.91 µB using the Perdew-Burke-Ernzerhof (PBE) functional. mdpi.com The majority of this magnetic moment originates from the copper (Cu) ions, with a smaller contribution from the oxygen (O) ions. mdpi.com

Further calculations using the PBE+U method, which accounts for on-site Coulomb interactions, showed that the magnetic moments are sensitive to the Hubbard U parameter. As U increases, the magnetic moment on the Cu ions increases, while the moment on the O ions decreases. mdpi.com

| Method | Hubbard U (eV) | Magnetic Moment on Cu (µB) | Magnetic Moment on O (µB) | Total Magnetic Moment (µB) |

|---|---|---|---|---|

| PBE | N/A | 5.45 | 0.48 | 6.91 |

| PBE+U | 4.64 | - | - | - |

| 8 | 6.85 | 0.20 | 8.07 |

The antiferromagnetic nature of copper pyrophosphate is also observed in related complex copper phosphate (B84403) compounds, where magnetic susceptibility measurements show behavior typical of antiferromagnetic interactions. rsc.orgresearchgate.net This understanding of the magnetic properties is fundamental for exploring potential applications in spintronics and magnetic data storage.

Composites and Hybrid Materials

The unique properties of this compound have led to its use in the creation of advanced composite and hybrid materials, particularly through its integration with porous silica structures. These materials leverage the nanoscale confinement provided by the silica matrix to control the formation and properties of cupric pyrophosphate nanocrystals.

A significant area of research involves the fabrication of nanocomposites where cupric pyrophosphate dihydrate (CuPPD) and silver oxide nanocrystals are co-located within the channels of mesoporous silica, specifically SBA-15. nih.gov The synthesis of these materials treats the silica channels as nanoreactors, where the thermal decomposition of precursor functional groups leads to the formation of the desired nanocrystals. nih.govmdpi.com This method allows for precise control over the size and chemical composition of the resulting nanocrystals by modifying the type and density of the functional groups inside the silica pores. mdpi.com

Ultraviolet-visible (UV-VIS) spectroscopy has been used to study the properties of these nanocomposites. nih.gov The analysis of the UV-VIS spectrum for monoclinic CuPPD and silver oxide nanocrystals confined within SBA-15 mesoporous silica helped in determining the material's energy band gap. nih.govnih.gov Such nanocomposites, combining the semiconducting properties of cupric pyrophosphate with the unique characteristics of silver oxide nanocrystals, are being explored for various functional applications. nih.gov

The integration of cupric pyrophosphate into porous silica structures is a foundational step for creating novel functional materials. nih.gov Mesoporous silica, like SBA-15, is an ideal host due to its highly ordered, uniform pore structure and large surface area. mdpi.comyoutube.com SBA-15 features hexagonally arranged mesopores, with diameters that can be tuned from approximately 4.6 to 30 nm, and its thicker walls provide better thermal and hydrothermal stability compared to other silica types like MCM-41. mdpi.comyoutube.com

The synthesis process involves using the silica pores as hard templates or "nanoreactors" to guide the formation of nanocrystals. nih.govmdpi.com This confinement effect is crucial, as it allows for the creation of ultrasmall, monodispersed cupric pyrophosphate nanocrystals with diameters below 5 nm (typically around 3 nm). nih.gov Transmission electron microscopy (TEM) and electron diffraction patterns confirm the successful placement and crystalline structure of these nano-objects inside the silica channels. nih.gov The resulting hybrid material, consisting of cupric pyrophosphate nanocrystals spatially confined within a silica matrix, exhibits properties that are distinct from the bulk material, opening up avenues for new technological applications. nih.gov